![molecular formula C10H15N B1597333 Benzenemethanamine, N,N,4-trimethyl- CAS No. 4052-88-4](/img/structure/B1597333.png)
Benzenemethanamine, N,N,4-trimethyl-
Overview
Description
Benzenemethanamine, N,N,4-trimethyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Biological Activity
Benzenemethanamine, N,N,4-trimethyl- (commonly referred to as DMT or dimethylbenzylamine) is a compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing an overview of its toxicological profile.
Chemical Structure:
- Molecular Formula: C10H15N
- Molecular Weight: 149.24 g/mol
The trimethyl groups on the nitrogen atom enhance the compound's lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its interaction with various biological targets.
The biological activity of Benzenemethanamine, N,N,4-trimethyl- is primarily attributed to its ability to interact with molecular targets through:
- Hydrogen bonding: The amine group can form hydrogen bonds with target molecules.
- Electrostatic interactions: These interactions influence the activity and function of various biological systems.
Pharmacological Effects
Benzenemethanamine has been investigated for several pharmacological properties:
- Neurotransmitter Modulation: Preliminary studies indicate that it may affect serotonin and dopamine levels in the brain, potentially influencing mood and behavior .
- Anti-inflammatory Properties: Some studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these findings .
Toxicological Profile
Research indicates that Benzenemethanamine can be hazardous under certain conditions:
- Carcinogenicity: Evidence from experimental studies in rats and mice suggests potential carcinogenic activity .
- Acute Toxicity: Case studies report adverse effects following exposure, such as methaemoglobinaemia in a child who ingested a product containing this compound .
- Repeated Exposure Risks: In a 13-week oral study on rats, high doses led to significant mortality and clinical symptoms such as cyanosis and lethargy .
Case Studies
-
Methaemoglobinaemia Incident:
A 16-month-old girl ingested a nail solution containing DMT and experienced acute cyanotic episodes. She was treated successfully after inducing vomiting . -
Allergic Reactions:
A dental student exhibited blistering and swelling after contact with dental materials containing DMT. Patch tests confirmed sensitivity to the compound . -
Chronic Exposure Study:
In a chronic toxicity study involving F344 rats, significant adverse effects were noted at high doses (250 mg/kg bw), including abnormal breathing and lethargy. The study highlighted the need for careful monitoring of exposure levels in industrial applications .
Comparative Analysis
To understand the uniqueness of Benzenemethanamine compared to similar compounds, consider the following:
Compound Name | Key Features | Biological Activity |
---|---|---|
Benzenemethanamine, N,N,4-trimethyl- | Contains trimethyl groups enhancing lipophilicity | Neurotransmitter modulation |
Benzenemethanamine, 4-methyl- | Lacks trimethyl groups; different chemical properties | Limited neuroactive properties |
N,N-Dimethylbenzylamine | Similar amine structure but different substituents | Not extensively studied for neuroactivity |
Scientific Research Applications
Industrial Applications
-
Catalyst in Polymer Production
- Polyurethane Foams : Dimethylbenzylamine is widely used as a catalyst in the production of polyurethane foams. Its ability to accelerate the reaction between isocyanates and polyols makes it essential in foam manufacturing.
- Epoxy Resins : It serves as a cure enhancement catalyst in epoxy resin formulations, improving the mechanical properties of the final product .
- Phase Transfer Catalysts
- Chemical Intermediates
Biological Studies
Research has indicated that dimethylbenzylamine may influence neurotransmitter systems due to its structural similarity to natural phenylethylamines. This similarity prompts investigations into its potential effects on mood and cognition.
Chemical Research
Dimethylbenzylamine is employed as a chiral building block in organic synthesis. It participates in cyclometalation reactions with transition metals, leading to the formation of valuable chiral complexes that can be used in asymmetric synthesis .
Case Studies
-
Polyurethane Foam Production
- A study demonstrated that incorporating dimethylbenzylamine significantly enhanced the reaction rate and final properties of polyurethane foams compared to traditional catalysts. The resulting foams exhibited improved thermal stability and mechanical strength.
-
Epoxy Resin Formulations
- Research highlighted the effectiveness of dimethylbenzylamine as a catalyst in epoxy resin systems. The study noted that varying the concentration of this amine affected the cure time and final hardness of the resin, indicating its critical role in optimizing epoxy formulations.
Data Tables
Application | Description | Benefits |
---|---|---|
Polyurethane Foams | Catalyst for foam formation | Accelerated reaction rates |
Epoxy Resins | Cure enhancement catalyst | Improved mechanical properties |
Phase Transfer Catalysts | Facilitates reactions between different phases | Increased reaction efficiency |
Chemical Intermediates | Used in synthesis of pharmaceuticals | Versatile applications in drug development |
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)8-11(2)3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKYRWYXCGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193533 | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-88-4 | |
Record name | N,N,4-Trimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,N,4-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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